

physical and chemical properties of vinylferrocene

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Compound of Interest		
Compound Name:	Ferrocene, ethenyl-	
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Vinylferrocene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylferrocene, an organometallic monomer, stands as a pivotal compound in the advancement of redox-active polymers, functional materials, and potential therapeutic agents. Its unique electrochemical properties, stemming from the ferrocene moiety, coupled with the reactivity of the vinyl group, offer a versatile platform for a myriad of applications. This technical guide provides an in-depth exploration of the physical and chemical properties of vinylferrocene, complete with detailed experimental protocols and structured data for researchers and professionals in the fields of chemistry, materials science, and drug development.

Physical Properties

Vinylferrocene is an orange, crystalline solid at room temperature, exhibiting stability in air.[1] It is soluble in common nonpolar organic solvents.[1] Key physical properties are summarized in the table below.



Property	Value	References
Molecular Formula	C12H12Fe	
Molecular Weight	212.07 g/mol	
Melting Point	51-53 °C	[2]
Boiling Point	80-85 °C at 0.2 mmHg	[2]
Flash Point	62 °C (144 °F)	[3]
Appearance	Orange crystalline solid	[1]
Solubility	Insoluble in water; Soluble in nonpolar organic solvents like Et ₂ O.	[1][2]
Vapor Pressure	10.8 mmHg at 25 °C	[3][4]

Chemical Properties and Reactivity

The chemical behavior of vinylferrocene is characterized by the distinct reactivities of the ferrocene core and the vinyl substituent. The ferrocene moiety imparts remarkable redox characteristics, while the vinyl group serves as a polymerizable unit and a handle for various chemical transformations.

Redox Behavior

A cornerstone of vinylferrocene's chemistry is the reversible one-electron oxidation of the iron center, transitioning from the neutral ferrocene (Fc) to the paramagnetic ferrocenium cation (Fc⁺). This redox couple is readily accessible through both chemical and electrochemical means. The electron-donating nature of the ferrocene unit makes the attached vinyl group electron-rich. However, upon oxidation to the ferrocenium state, the electron-withdrawing character of the Fc⁺ moiety dramatically alters the reactivity of the vinyl group, rendering it a potent dienophile and susceptible to nucleophilic attack.

Polymerization



Vinylferrocene can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic pathways, to yield polyvinylferrocene (PVFc). PVFc is a well-studied redox-active polymer with applications in sensors, modified electrodes, and charge-storage materials.

Diels-Alder and Thiol-Addition Reactions

The transformation of the ferrocene unit to the ferrocenium cation activates the vinyl group for Diels-Alder cycloadditions and additions of thiols. This "redox-umpolung" strategy allows for the synthesis of a variety of functionalized ferrocene derivatives.

Spectroscopic Data

Technique	Key Data	References
¹H NMR (CDCl₃)	δ 6.45 (dd, 1H, -CH=), 5.40 (d, 1H, =CH ₂), 5.00 (d, 1H, =CH ₂), 4.40 (t, 2H, Cp-ring), 4.21 (t, 2H, Cp-ring), 4.12 (s, 5H, unsubstituted Cp-ring)	
IR Spectroscopy	Key peaks include: ν (C-H aromatic) ~3080 cm ⁻¹ , ν (C=C) ~1650 cm ⁻¹ .	
UV-Vis Spectroscopy	In thin films, an absorbance around 625 nm suggests electronic interactions.	[1]

Experimental ProtocolsSynthesis of Vinylferrocene

A common and efficient three-step synthesis of vinylferrocene starts from ferrocene.

Logical Workflow for Vinylferrocene Synthesis





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Caption: Synthetic pathway from ferrocene to vinylferrocene.

Protocol:

- Friedel-Crafts Acylation of Ferrocene: To a solution of ferrocene in a suitable solvent, add acetic anhydride followed by a catalytic amount of phosphoric acid. Heat the mixture to produce acetylferrocene.
- Reduction of Acetylferrocene: Dissolve the obtained acetylferrocene in methanol and add sodium borohydride in portions to yield 1-hydroxyethylferrocene.
- Dehydration to Vinylferrocene: Treat 1-hydroxyethylferrocene with methanesulfonyl chloride and triethylamine in dichloromethane to facilitate a one-pot mesylation and elimination, affording vinylferrocene.

Free-Radical Polymerization of Vinylferrocene

Protocol:

- Dissolve vinylferrocene and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in an appropriate solvent (e.g., chlorobenzene) in a reaction flask equipped with a stir bar.
- Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
- Heat the reaction mixture to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN) and maintain stirring under an inert atmosphere for a specified period (e.g., 16 hours).
- After cooling to room temperature, precipitate the polymer by adding the reaction solution to a non-solvent, such as hexane.



 Collect the solid polyvinylferrocene by filtration, wash with the non-solvent, and dry under vacuum.

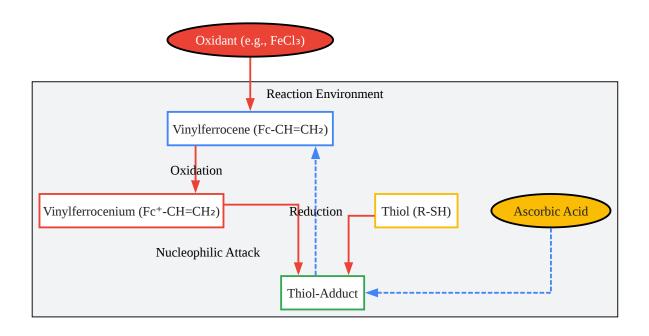
Redox-Mediated Thiol Addition

Protocol:

- Dissolve vinylferrocene in dry tetrahydrofuran (THF) and cool the solution to -40 °C.
- Add a chemical oxidant, such as iron(III) chloride (FeCl₃), to the solution to generate the ferrocenium species.
- After a few minutes, add the desired thiol to the reaction mixture.
- Allow the mixture to warm to room temperature and stir overnight.
- Quench the reaction by adding a solution of a reducing agent, such as L-ascorbic acid, to convert the ferrocenium back to the neutral ferrocene.
- Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and purify by column chromatography.

Signaling Pathway for Redox-Mediated Thiol Addition





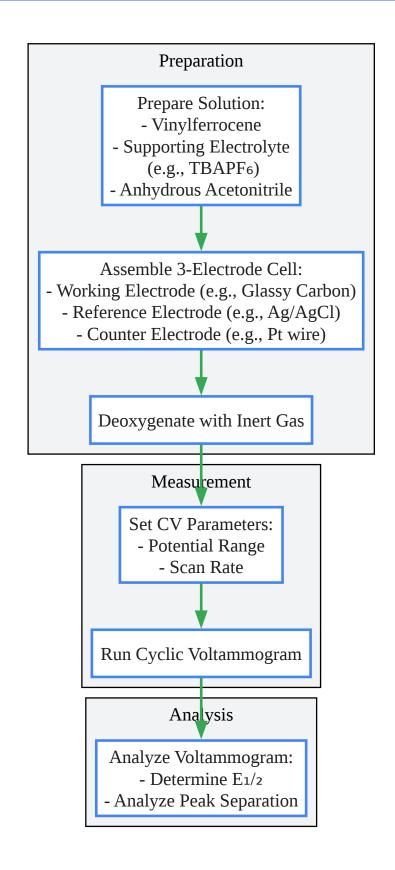
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Caption: Redox-mediated activation and reaction of vinylferrocene.

Cyclic Voltammetry of Vinylferrocene

Experimental Workflow for Cyclic Voltammetry





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Caption: Workflow for cyclic voltammetry of vinylferrocene.



Protocol:

- Solution Preparation: Prepare a solution of vinylferrocene (e.g., 1-5 mM) in a suitable aprotic solvent such as acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
- Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or other suitable reference electrode.
- Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15
 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a
 blanket of the inert gas over the solution during the experiment.
- Cyclic Voltammetry Measurement: Scan the potential from an initial value where no faradaic current is observed (e.g., 0 V vs. Ag/AgCl) to a potential sufficient to oxidize the ferrocene (e.g., +0.8 V) and then reverse the scan back to the initial potential. Typical scan rates range from 20 to 200 mV/s.
- Data Analysis: The resulting voltammogram will show a characteristic reversible wave for the Fc/Fc+ redox couple. The half-wave potential (E₁/₂) can be determined as the average of the anodic and cathodic peak potentials. The peak separation (ΔEp) provides information about the electron transfer kinetics.

Conclusion

Vinylferrocene is a molecule of significant interest due to its versatile chemical reactivity and unique electrochemical properties. This guide has provided a comprehensive overview of its physical and chemical characteristics, supported by detailed experimental protocols. The ability to readily polymerize and undergo redox-mediated transformations makes vinylferrocene a valuable building block for the development of advanced materials and functional systems. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this fascinating organometallic compound.



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